molecular formula C4H8N2O B1279418 3-Aminopyrrolidin-2-one CAS No. 2483-65-0

3-Aminopyrrolidin-2-one

Cat. No.: B1279418
CAS No.: 2483-65-0
M. Wt: 100.12 g/mol
InChI Key: YNDAMDVOGKACTP-UHFFFAOYSA-N
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Description

3-Aminopyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C4H8N2O. It is a derivative of pyrrolidin-2-one, where an amino group is attached to the third carbon atom of the pyrrolidine ring.

Biochemical Analysis

Biochemical Properties

3-Aminopyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme and 2-aminoquinolines as melanin concentrating hormone receptor antagonists . These interactions are essential for its function in biochemical pathways, influencing enzyme activity and receptor binding.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives, including this compound, exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . These effects are mediated through interactions with cellular receptors and enzymes, altering cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a versatile building block in the synthesis of complex compounds, influencing the activity of various enzymes and receptors . These interactions at the molecular level are critical for its biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or receptor modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is formed in the histidine, nucleic acid, and spermidine metabolic pathways . These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways is essential for its biochemical and pharmacological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyrrolidin-2-one can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes can enhance the efficiency of these methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyrrolidin-2-one is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAMDVOGKACTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-65-0
Record name 3-aminopyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the nootropic and antihypoxic effects of 3-Aminopyrrolidin-2-one derivatives?

A: Studies have shown that a novel this compound derivative containing a norbornane fragment (P-11) exhibits promising nootropic and antihypoxic properties. [] In rat models, P-11 demonstrated improved learning and memory retention in the passive avoidance test. [] Additionally, P-11 exhibited antihypoxic effects by increasing the lifespan of mice subjected to normobaric hypoxia with hypercapnia and reducing lipid peroxidation in brain tissue. [] These findings suggest potential applications of such derivatives in addressing cognitive impairments and conditions involving hypoxia. []

Q2: Can you describe a method for synthesizing 3-aminopyrrolidin-2-ones?

A: One efficient synthetic route involves the Raney nickel-catalyzed hydrogenation of 5-substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates. [, ] This process leads to N-N bond cleavage and simultaneous cyclocondensation, resulting in the formation of 3-aminopyrrolidin-2-ones containing a spirocyclopropane fragment. [, ]

Q3: How does the presence of substituents on the spiro[cyclopropane-3-(1-pyrazoline)] ring system affect the outcome of hydrogenation reactions?

A: The substituents on the spiro[cyclopropane-3-(1-pyrazoline)] ring system play a crucial role in determining the products formed during hydrogenation. [, ] For instance, when a second ester group is present in a position that enables the formation of a five-membered ring, double cyclocondensation occurs, leading to the formation of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione. [, ]

Q4: Are there any applications of this compound derivatives in pain management?

A: Research suggests that this compound derivatives, particularly 1-hydroxy-3-aminopyrrolidin-2-one (HA-966), act as partial agonists at the glycine site of the NMDA receptor. [] These receptors are involved in pain perception. While the provided abstracts don't delve into specific analgesic applications of this compound itself, its structural similarity to HA-966 hints at a potential for exploration in pain management strategies.

Q5: What research tools and resources are available for studying this compound and its derivatives?

A5: Researchers employ a variety of techniques to investigate this compound. These include:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy provide insights into the structure and optical properties of the compound. [, ]
  • Chemical synthesis: Various synthetic routes, including those involving spiro[cyclopropane-3-(1-pyrazoline)] derivatives, are used to create diverse this compound derivatives. [, ]
  • Animal models: Rodent models are instrumental in evaluating the nootropic and antihypoxic effects of these compounds. []

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